L-Agaritine -

L-Agaritine

Catalog Number: EVT-14028069
CAS Number:
Molecular Formula: C12H17N3O4
Molecular Weight: 267.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-Agaritine is an alpha-amino acid.
Overview

L-Agaritine, also known as N-(α-L(+)-glutamyl)-4-hydroxymethylphenylhydrazine, is an aromatic hydrazine derivative primarily found in certain mushroom species, particularly those from the genus Agaricus. It is classified as a mycotoxin and an α-amino acid, being a derivative of phenylhydrazine. This compound has garnered attention due to its occurrence in edible mushrooms and potential implications for human health, particularly regarding its stability and degradation during cooking and storage.

Source

L-Agaritine is naturally present in various species of mushrooms, including Agaricus bisporus (common button mushroom), Leucoagaricus, and Macrolepiota. The concentration of L-Agaritine varies across species and individual mushrooms, with reported levels ranging from 0.033% to 0.173% of fresh weight in Agaricus bisporus . The compound is predominantly found in the cap and gills of the fruiting body, with lower concentrations in the stem.

Classification

L-Agaritine is categorized under:

  • Chemical Class: Aromatic hydrazines
  • Functional Group: Hydrazine derivatives
  • Toxicological Class: Mycotoxin
Synthesis Analysis

Methods

Technical Details

The synthesis process involves several steps, including:

  1. Formation of Hydrazone: Reaction between phenylhydrazine and the appropriate carbonyl compound.
  2. Hydrolysis: Conversion of the hydrazone to L-Agaritine through hydrolysis in acidic or basic conditions.
  3. Purification: Use of methods such as crystallization or chromatography to isolate pure L-Agaritine.
Molecular Structure Analysis

Structure

L-Agaritine has a molecular formula of C12H17N3O4C_{12}H_{17}N_{3}O_{4} and a molecular weight of approximately 267.28 g/mol . Its structure consists of a phenylhydrazine moiety linked to a glutamic acid derivative.

Data

  • CAS Registry Number: 2757-90-6
  • Melting Point: 205-209 °C
  • pKa Values: 3.4 and 8.86 .
Chemical Reactions Analysis

Reactions

L-Agaritine undergoes various chemical reactions, particularly oxidation and hydrolysis, which can lead to the formation of potentially harmful metabolites.

Technical Details

  • Oxidation: L-Agaritine oxidizes rapidly upon exposure to air, leading to degradation products that may possess different toxicological profiles.
  • Degradation: Studies indicate that L-Agaritine can degrade significantly (up to 90%) upon cooking or freezing .
Mechanism of Action

Process

The mechanism by which L-Agaritine exerts its effects involves metabolic activation through enzymatic processes in the body. Specifically, it is metabolized by enzymes such as tyrosinase, leading to the formation of reactive intermediates that can interact with cellular macromolecules .

Data

Research indicates that while L-Agaritine shows potential carcinogenic properties in high doses in laboratory settings, there is insufficient evidence to classify it as a carcinogen at dietary levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Glistening crystals when crystallized from dilute alcohol.
  • Solubility: Highly soluble in water; insoluble in most organic solvents.

Chemical Properties

  • UV Absorption Maxima: 237.5 nm and 280 nm .
  • Optical Rotation: +7° (c = 0.8) .

These properties indicate that L-Agaritine is stable under certain conditions but can be sensitive to light and oxygen.

Applications

L-Agaritine has several scientific uses:

  • Food Industry: As a marker for quality control in mushroom products due to its presence in edible species.
  • Toxicology Studies: Investigated for its potential role in carcinogenesis and metabolism studies.
  • Pharmaceutical Research: Explored for possible therapeutic applications due to its unique chemical structure and biological activity.
Biosynthesis and Natural Occurrence of L-Agaritine in Fungal Systems

Fungal Biosynthetic Pathways of Phenylhydrazine Derivatives

L-Agaritine (β-N-[γ-glutamyl]-4-hydroxymethylphenylhydrazine) represents a unique class of phenylhydrazine derivatives biosynthesized primarily by fungi in the Agaricus genus. Its biosynthesis originates from the shikimate-chorismate pathway, which provides the aromatic precursor for phenylhydrazine formation. Studies indicate that 4-aminobenzoic acid (4-ABA) serves as a key intermediate in this process, though the precise enzymatic steps leading to phenylhydrazine derivation remain partially unresolved [3]. The final step involves γ-glutamyltransferase (AGT, EC 2.3.2.9), a specialized enzyme that conjugates glutamic acid to 4-hydroxymethylphenylhydrazine, yielding agaritine [3]. This enzymatic activity distinguishes itself from typical γ-glutamyltransferases by its specific affinity for aryl hydrazine substrates. The biosynthesis occurs predominantly in the vegetative mycelium, with subsequent translocation to fruiting bodies [3]. Recent genomic analyses of Agaricus bitorquis have identified candidate genes associated with this pathway, though the complete genetic architecture requires further elucidation [7].

Distribution Across Agaricus, Leucoagaricus, and Macrolepiota Genera

L-Agaritine exhibits a taxonomically restricted distribution, primarily occurring in species within the genera Agaricus, Leucoagaricus, and Macrolepiota [1] [2]. Among these, the genus Agaricus demonstrates the most significant occurrence and variability. Research analyzing 53 wild Agaricus species from the Czech Republic revealed that 45.3% (24 species) contained agaritine concentrations exceeding 1000 mg/kg fresh weight, while only 22.6% (12 species) contained less than 125 mg/kg [1] [5]. This distribution underscores substantial phylogenetic patterning in agaritine production capacity.

Table 1: Distribution of Agaritine Across Fungal Genera

GenusRepresentative SpeciesAgaritine Range (mg/kg fresh weight)Notable Producers
AgaricusA. elvensisUp to 10,000Highest producer
AgaricusA. bisporus200–500Commercially cultivated species
AgaricusA. bitorquis~700 (fresh harvest)Antibacterial, antioxidant properties [7]
LeucoagaricusNot specifiedDetectedLower concentrations than Agaricus
MacrolepiotaNot specifiedDetectedLower concentrations than Agaricus

Variability in Agaritine Content: Species-Specific and Morphological Factors

Agaritine content demonstrates remarkable interspecies and intraspecies variability influenced by genetic, morphological, and environmental factors:

  • Species-Specific Variation: Wild Agaricus species show extreme variation, with A. elvensis accumulating up to 10,000 mg/kg fresh weight – approximately 20-50 times higher than cultivated A. bisporus (200–500 mg/kg). Intermediate producers (125–1000 mg/kg) include species like A. silvicola, while low producers (<125 mg/kg) include A. menieri and A. essettei [1] [5]. These variations suggest genetic regulation of biosynthetic pathway efficiency.

Table 2: Species-Specific Agaritine Variability in Agaricus Genus

Production CategoryConcentration Range (mg/kg FW)Representative SpeciesNumber of Species
High>1000A. elvensis, A. excellens24
Intermediate125–1000A. silvicola, A. urinascens17
Low<125A. menieri, A. essettei12
  • Morphological Differentiation: Within individual fruiting bodies, agaritine distribution is heterogeneous. The highest concentrations occur in the cap skin and gills (reproductive tissues), while the stem contains significantly lower amounts [2] [6]. This compartmentalization suggests tissue-specific roles in secondary metabolism or chemical defense.
  • Environmental & Processing Influences: Although factors like collection site, season, or mushroom size show no consistent correlation with agaritine content [1] [5], post-harvest processing dramatically affects stability. Refrigeration reduces agaritine by 20–30% over 3 days, while freezing decreases it by up to 75%. Cooking methods (boiling, frying) degrade 35–90% of agaritine through thermal decomposition and leaching into water [6]. These reductions highlight the compound's susceptibility to environmental degradation.

The substantial natural variation in agaritine production between species provides opportunities for selective cultivation of low-producing varieties, while its compartmentalization within tissues offers insights into fungal secondary metabolite partitioning.

Properties

Product Name

L-Agaritine

IUPAC Name

2-amino-5-[2-[4-(hydroxymethyl)phenyl]hydrazinyl]-5-oxopentanoic acid

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C12H17N3O4/c13-10(12(18)19)5-6-11(17)15-14-9-3-1-8(7-16)2-4-9/h1-4,10,14,16H,5-7,13H2,(H,15,17)(H,18,19)

InChI Key

SRSPQXBFDCGXIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)NNC(=O)CCC(C(=O)O)N

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